Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranoside
Overview
Description
Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranoside: is a chemical compound primarily used in carbohydrate chemistry and glycoscience research. It is a derivative of glucopyranoside, modified with benzoyl and benzylidene groups to enhance its stability and reactivity in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranoside typically involves the protection of hydroxyl groups in glucopyranoside. The process begins with the selective benzylidene protection of the 4,6-hydroxyl groups, followed by benzoylation of the 2,3-hydroxyl groups. Common reagents used in these steps include benzaldehyde, benzoyl chloride, and acid catalysts .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same laboratory procedures but scaled up. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Nucleophilic substitution reactions can modify the benzoyl or benzylidene groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide or sodium hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can regenerate the parent glucopyranoside .
Scientific Research Applications
Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranoside is widely used in:
Chemistry: As a building block in the synthesis of complex carbohydrates and glycosides.
Biology: In studies of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: As a precursor in the synthesis of glycosylated drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to act as a protected intermediate in carbohydrate synthesis. The benzoyl and benzylidene groups protect the hydroxyl groups, allowing selective reactions at other positions. This selective protection is crucial for the synthesis of complex oligosaccharides and glycoconjugates .
Comparison with Similar Compounds
- Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside
- 4,6-O-Benzylidene-methyl-α-D-glucopyranoside
- Methyl 4,6-O-benzylidene-α-D-glucopyranoside
Uniqueness: Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranoside is unique due to its specific protective groups, which provide stability and reactivity that are advantageous in synthetic applications. Its structure allows for selective deprotection and functionalization, making it a valuable tool in glycoscience .
Properties
IUPAC Name |
[(4aR,6R,7R,8S,8aR)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22-,23+,24-,27?,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMUHSNJRXPSSA-IAXIUWOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474244 | |
Record name | Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56253-32-8 | |
Record name | Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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